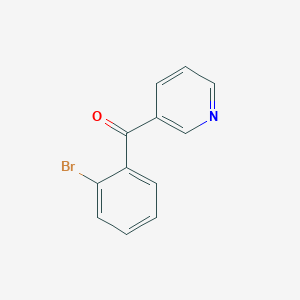
(2-Bromophenyl)(pyridin-3-yl)methanone
Overview
Description
2-Bromophenyl)(pyridin-3-yl)methanone (2-BPPM) is an organic compound belonging to the family of heterocyclic compounds. It is a colorless liquid with a melting point of -64°C and a boiling point of 183°C. 2-BPPM has been widely used in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Structural Analysis
(2-Bromophenyl)(pyridin-3-yl)methanone and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Lakshminarayana et al. (2018) conducted a study on a similar compound, synthesizing and characterizing it through various spectroscopic methods, including molecular docking and Hirshfeld surface analysis (Lakshminarayana et al., 2018). Another study by Trivedi (2017) focused on the theoretical study of a related compound, using Density Functional Theory (DFT) to explore its structure-activity relationship (Trivedi, 2017).
Molecular Docking and Bioactivity
Molecular docking studies have also been conducted to understand the potential bioactivity of these compounds. Lakshminarayana et al. (2009) synthesized a compound closely related to this compound and performed X-ray diffraction studies and molecular docking, indicating potential interactions with biological targets (Lakshminarayana et al., 2009).
Electronic and Fluorescence Properties
Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds similar to this compound, providing insights into their potential applications in materials science (Al-Ansari, 2016).
Antimicrobial Evaluation
The antimicrobial properties of similar compounds have been explored as well. For instance, Reddy and Reddy (2016) prepared a series of related compounds and assessed their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Reddy & Reddy, 2016). Narasimhan et al. (2011) also synthesized and screened a series of similar compounds for their antimicrobial and antimycobacterial activities, suggesting their efficacy against specific bacterial and fungal strains (Narasimhan et al., 2011).
Spectroscopic Characterization and Biological Screening
Singh et al. (2016) characterized organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from a related compound, evaluating their in vitro antimicrobial activities and suggesting potential drug applications (Singh et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that transition metals catalyze the oxidation of csp3-h for the synthesis of aromatic ketones . This suggests that (2-Bromophenyl)(pyridin-3-yl)methanone might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
It’s known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
It’s known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that environmental factors could potentially influence the action of this compound in a variety of ways.
properties
IUPAC Name |
(2-bromophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKBXZWMOEGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507885 | |
| Record name | (2-Bromophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77744-06-0 | |
| Record name | (2-Bromophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



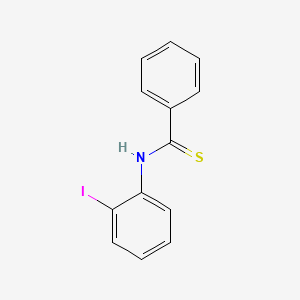

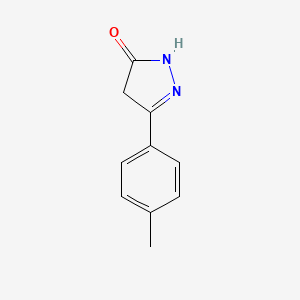
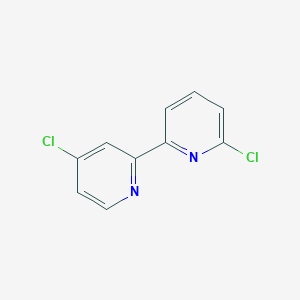

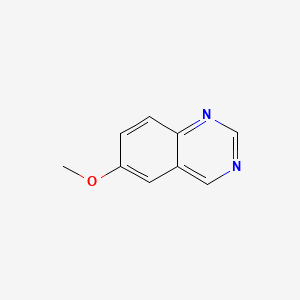
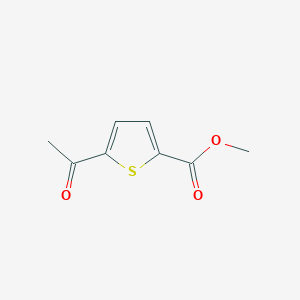
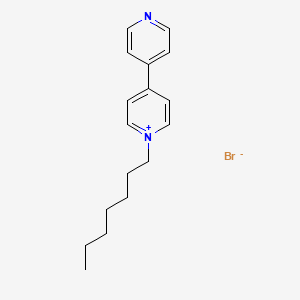

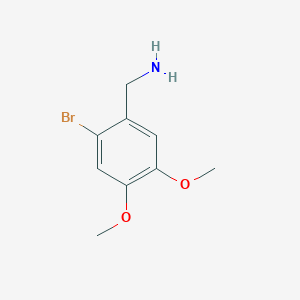
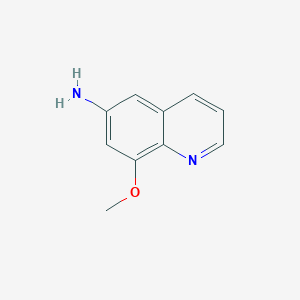
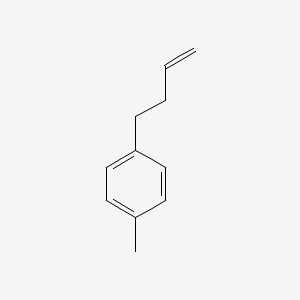
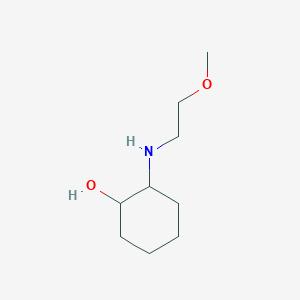
![5-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1601050.png)